[(5Z)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-[(5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound that features a unique combination of a bromophenyl group, a pyrrole ring, and a thiazolidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multiple steps, starting with the preparation of the pyrrole and thiazolidine intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrrole ring play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. The thiazolidine ring may also contribute to the compound’s overall biological activity by enhancing its stability and solubility .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Thiazole derivatives: Compounds containing thiazole rings exhibit various pharmacological properties, including antitumor and antimicrobial activities.
Uniqueness
2-[(5Z)-5-{[1-(3-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to its combination of a bromophenyl group, a pyrrole ring, and a thiazolidine ring. This unique structure imparts distinct chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C16H11BrN2O4S |
---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
2-[(5Z)-5-[[1-(3-bromophenyl)pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H11BrN2O4S/c17-10-3-1-4-11(7-10)18-6-2-5-12(18)8-13-15(22)19(9-14(20)21)16(23)24-13/h1-8H,9H2,(H,20,21)/b13-8- |
InChI Key |
DGXBAHHHABGJKD-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C=CC=C2/C=C\3/C(=O)N(C(=O)S3)CC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC(=O)O |
Origin of Product |
United States |
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